molecular formula C13H13F2N3S B6457524 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine CAS No. 2548976-80-1

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine

Cat. No.: B6457524
CAS No.: 2548976-80-1
M. Wt: 281.33 g/mol
InChI Key: GMTOTUVVLAQFHL-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative featuring a difluoromethyl group at position 6, a methyl group at position 2, and a 3-(methylsulfanyl)phenyl substituent at the 4-amino position. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and kinase-inhibitory properties . The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the 3-(methylsulfanyl)phenyl moiety may influence solubility and binding interactions through sulfur-mediated hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(3-methylsulfanylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3S/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTOTUVVLAQFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)SC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a suitable pyrimidine precursor, followed by subsequent functionalization steps to introduce the methyl and N-phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for difluoromethylation and automated systems for subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmaceuticals. Its unique structure and properties make it a candidate for various applications, including its potential as a therapeutic agent and its role in biological studies. This article explores the applications of this compound, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a pyrimidine core with difluoromethyl and methylsulfanyl substituents, which may influence its biological activity. Understanding its chemical properties is crucial for evaluating its potential applications.

Structural Formula

  • Molecular Formula : C12H12F2N4S
  • Molecular Weight : 286.31 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The presence of the difluoromethyl group is known to enhance metabolic stability and bioactivity. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

Case Study

A study published in the Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including analogs of this compound. These compounds demonstrated significant inhibition of cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Compounds featuring a methylsulfanyl group are often evaluated for their antimicrobial activity. The structural characteristics of this compound may contribute to its efficacy against various pathogens.

Data Table: Antimicrobial Activity

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

Targeting Kinase Inhibition

The compound's structural features suggest potential as a kinase inhibitor, which is a critical mechanism in many diseases, including cancer and inflammatory disorders.

Neurological Research

Given the role of pyrimidine derivatives in modulating neurotransmitter systems, there is potential for this compound to be explored in neurological studies, particularly concerning neurodegenerative diseases.

Synthesis and Optimization

Further synthetic modifications could enhance the pharmacological profile of this compound. Investigating different substituents on the pyrimidine ring may yield compounds with improved potency and selectivity.

Clinical Trials

The next step involves preclinical and clinical trials to assess the safety and efficacy of this compound in humans, particularly for its anticancer and antimicrobial applications.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity by interacting with the target’s active site .

Comparison with Similar Compounds

Key Structural Features

Compound Name 6-Substituent 2-Substituent 4-Amino Substituent Core Structure
Target : 6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine Difluoromethyl Methyl 3-(methylsulfanyl)phenyl Pyrimidine
N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine Methyl Methylsulfanyl 4-Chlorophenyl Pyrimidine
N-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-amine Trifluoromethyl Methylsulfanyl N-Methyl Pyrimidine
6-[(4-Chlorophenyl)sulfanylmethyl]-N,N-diethyl-2-phenylpyrimidin-4-amine Phenyl Phenyl Diethylamine + sulfanylmethyl Pyrimidine

Analysis :

  • 6-Position : The target compound’s difluoromethyl group is less electron-withdrawing than trifluoromethyl (in ) but more lipophilic than methyl (in ).
  • 4-Amino Group: The 3-(methylsulfanyl)phenyl substituent introduces sulfur-mediated interactions, contrasting with the 4-chlorophenyl (in ) or N-methyl (in ) groups.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Predicted logP Solubility (mg/mL) pKa
Target ~303.3 3.2 <0.1 (aqueous) 3.8 (basic NH)
N-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine 295.8 3.5 0.2 (DMSO) 4.1 (basic NH)
N-Methyl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-amine 267.3 3.8 0.5 (DMSO) 3.5 (basic NH)

Key Findings :

  • The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Solubility : Lower aqueous solubility compared to and , likely due to the bulky 3-(methylsulfanyl)phenyl group.
  • pKa: The basic amino group (pKa ~3.8) aligns with analogs, favoring protonation in acidic environments (e.g., lysosomes) for intracellular targeting.

Reported Activities of Structural Analogs

Compound Name Biological Activity Mechanism/Application Reference
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Antibacterial, Antifungal Disrupts microbial cell membranes
6-Methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine Kinase inhibition (e.g., EGFR) Anticancer candidate
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine Immunomodulatory Modulates T-cell signaling

Inference for Target Compound :

  • The 3-(methylsulfanyl)phenyl group may confer antimicrobial activity via membrane disruption, as seen in .
  • The difluoromethyl group could enhance metabolic stability compared to non-fluorinated analogs, extending half-life in vivo.

Biological Activity

6-(Difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest promising interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H12F2N4S
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 1001500-35-1

The difluoromethyl group and the methylsulfanyl substituent are significant for enhancing the compound's lipophilicity and potential bioactivity.

Antifungal Activity

A study on novel pyrimidine derivatives demonstrated moderate to good antifungal activities against various fungal pathogens, including Botrytis cinerea and Rhizoctonia solani. The effective concentrations (EC50) of some compounds were comparable to established antifungal agents, indicating potential for further exploration in agricultural applications .

Antibacterial Activity

Research has indicated that certain pyrimidine derivatives possess antibacterial properties against strains such as Xanthomonas oryzae and Staphylococcus aureus. These studies employed methods like turbidimetry to assess the minimum inhibitory concentrations (MIC) of compounds, establishing a foundation for understanding their mechanisms of action .

Anticancer Potential

Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Compounds targeting specific mutations, such as K-Ras G12C, have shown promise in preclinical studies. The mechanism typically involves interference with cellular signaling pathways critical for tumor growth .

The biological activity of pyrimidine derivatives often involves:

  • Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in DNA synthesis or repair.
  • Cell Membrane Disruption : Some derivatives exhibit properties that disrupt bacterial cell membranes, leading to cell death.
  • Targeting Specific Mutations : In cancer therapy, targeting specific genetic mutations can enhance treatment efficacy.

Case Studies and Research Findings

  • Antifungal Study : A recent investigation into benzoylurea derivatives containing pyrimidine moieties highlighted their effectiveness against Rhizoctonia solani, with EC50 values indicating strong antifungal potential .
    CompoundEC50 (μg/mL)Comparison
    4j6.72Hymexazol (6.11)
    4l5.21Hymexazol (6.11)
  • Antibacterial Study : A comparative study assessed the antibacterial activities of several pyrimidine derivatives against Xanthomonas species, showing lower activity than standard treatments but still significant enough to warrant further investigation .
  • Anticancer Research : Studies focusing on KRAS mutations demonstrated that certain pyrimidine compounds could inhibit tumor growth effectively, suggesting a pathway for developing targeted cancer therapies .

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